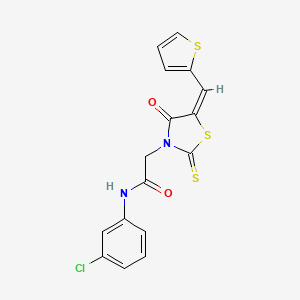

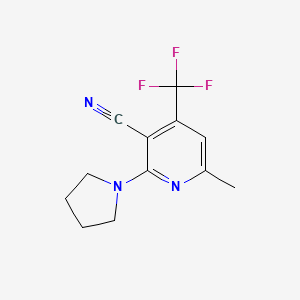

![molecular formula C9H12N2O2 B2701514 N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide CAS No. 1540444-99-2](/img/structure/B2701514.png)

N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide” is a chemical compound. It is related to the oxazole family, which is an important heterocyclic nucleus having a wide spectrum of biological activities . Oxazole derivatives have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .

Synthesis Analysis

The synthesis of oxazole derivatives has been an interesting field for a long time . The synthesis of such compounds often involves the use of sulfochlorides .Molecular Structure Analysis

Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The structure of “this compound” has been examined using 1H and 13C NMR and two-dimensional NMR spectroscopy of COSY (1H-1H), HMQC (1H-13C) and HMBC (1H-13C) .Chemical Reactions Analysis

The chemical reactions of oxazole derivatives are influenced by the substitution pattern . The reaction of sulfochloride with cytisine in the presence of a pyridine base leads to the formation of "this compound" .Applications De Recherche Scientifique

Chemical Modifications and Synthesis Techniques

Chemical modifications of related compounds show significant potential in developing broad-spectrum insecticides and exploring structure-activity relationships (SAR). Samaritoni et al. (1999) demonstrated that modifications to the methylene group of N-(Isothiazol-5-yl)phenylacetamides, a similar chemical class, could retain efficacy and allow for an expanded SAR, highlighting the importance of chemical modifications in developing new agrochemicals (Samaritoni et al., 1999).

Bacchi et al. (2005) investigated the oxidative carbonylation reactions of prop-2-ynyl alpha-ketoamides, leading to the synthesis of various heterocyclic derivatives under mild conditions. This study demonstrates the versatility of similar compounds in synthesizing heterocyclic derivatives, which are crucial in pharmaceutical and material sciences (Bacchi et al., 2005).

Biological and Material Applications

Gaber et al. (2017) highlighted the utility of N,N-dimethyl enaminones as building blocks for a diverse range of heterocyclic derivatives, which are of significant biological interest. This showcases the potential of using similar compounds in synthesizing new biologically active heterocycles for biomedical applications (Gaber et al., 2017).

Furthermore, Akutsu et al. (1998) synthesized novel aromatic polyamides containing 2-methyl-4,5-oxazolediyl units, demonstrating the application of similar chemical structures in creating materials with high thermal properties and good solubility. This research points to the potential of such compounds in developing advanced polymeric materials (Akutsu et al., 1998).

Mécanisme D'action

While the specific mechanism of action for “N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide” is not mentioned in the search results, it is known that bromodomains, which are epigenetic reader modules, regulate gene transcription through their recognition of acetyl-lysine modified histone tails . Inhibitors of this protein-protein interaction have the potential to modulate multiple diseases .

Orientations Futures

The future directions for “N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . This class of compounds is promising for obtaining new biologically active compounds .

Propriétés

IUPAC Name |

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-4-9(12)10-5-8-6(2)11-13-7(8)3/h4H,1,5H2,2-3H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYXPBOVDHYJRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CNC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

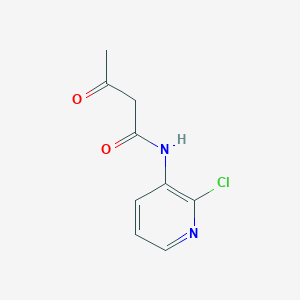

![2-(2-phenoxyethyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2701436.png)

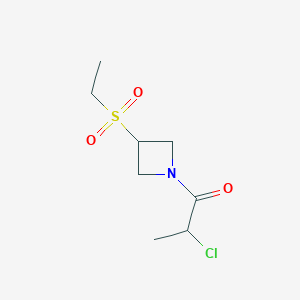

![N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2701438.png)

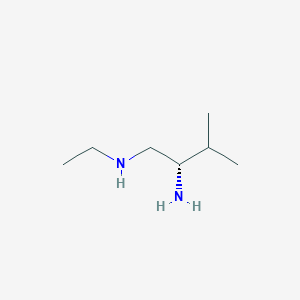

![[3-(2-Chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2701442.png)

![3-[[1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2701445.png)

![N-(4-ethylphenyl)-N-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2701448.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one](/img/structure/B2701452.png)